molecular formula C11H17ClN2O2 B161626 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester CAS No. 128537-44-0

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester

Cat. No. B161626
M. Wt: 244.72 g/mol
InChI Key: GUECSZIEWZBYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester (4-CPMP-EE) is a type of organic compound that is widely used in scientific research. It is a pyrazole derivative with a chloro substituent at the fourth position, a methyl substituent at the first position, a 2-methylpropyl substituent at the third position and a carboxylic acid ethyl ester substituent at the fifth position. 4-CPMP-EE is a versatile compound that has a wide range of applications in different scientific fields, ranging from synthetic organic chemistry to biochemistry.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study conducted by Gokulan et al. (2012) synthesized a new series of pyrazole carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. One compound in particular exhibited significant analgesic and anti-inflammatory activities.

Corrosion Inhibition

  • Research by Herrag et al. (2007) evaluated the effectiveness of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. They found that these compounds significantly reduce corrosion rate.

Optical Nonlinearity and Potential NLO Materials

  • Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity for potential applications in optical limiting.

Anticancer Properties

  • A study by Jose (2017) focused on the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives of pyrazole for their anticancer properties. Two derivative compounds showed superior anti-proliferative activities compared to an existing anticancer agent.

Structural and Spectroscopic Analysis

  • Research by Shen et al. (2012) focused on the structural and spectroscopic analysis of pyrazole ester derivatives, contributing to the understanding of their molecular properties.

Antileukemic Activity

  • A study by Shealy and O'dell (1971) examined the antileukemic activity of certain triazenopyrazoles, providing insights into their potential therapeutic applications.

Antimicrobial and Antioxidant Activity

  • Govindaraju et al. (2012) evaluated new tetra-substituted pyrazolines for their antimicrobial and antioxidant activities, adding to the understanding of their bioactivity.

Synthesis of Novel Derivatives

  • Martins et al. (2006) demonstrated the microwave-assisted synthesis of novel pyrazole methyl esters, highlighting an efficient and environmentally friendly synthesis method.

properties

IUPAC Name

ethyl 4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECSZIEWZBYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564096
Record name Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester

CAS RN

128537-44-0
Record name Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.